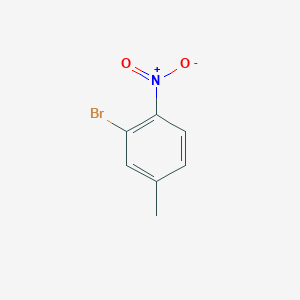

2-Bromo-4-methyl-1-nitrobenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNZCXHQQAUHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429086 | |

| Record name | 2-bromo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40385-54-4 | |

| Record name | 2-bromo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-methyl-1-nitrobenzene, a versatile aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates key data from various sources and presents detailed experimental protocols for the determination of these properties, aimed at providing researchers and drug development professionals with a reliable reference.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. It is important to note that literature and chemical suppliers may reference this compound or its isomer under different CAS numbers, most commonly CAS 40385-54-4 and CAS 7745-93-9 (for 2-Bromo-1-methyl-4-nitrobenzene, also known as 2-Bromo-4-nitrotoluene).[1][2][3] The data presented herein pertains to these closely related structures.

Physical Properties

The physical characteristics of a compound are crucial for its handling, application in synthesis, and for purification processes. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 40385-54-4 / 7745-93-9 | [1][6] |

| Molecular Weight | 216.032 g/mol , 216.034 g/mol , 216.04 g/mol | [1][2][3][6] |

| Appearance | Yellow to brown solid | [4] |

| Melting Point | 37.8 °C / 76-77 °C | [7][8] |

| Boiling Point | 257.1 ± 20.0 °C at 760 mmHg | [6][7] |

| Density | 1.6 ± 0.1 g/cm³ | [6][7] |

| Flash Point | 109.3 ± 21.8 °C | [6][7] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[4] | [4] |

Note: Discrepancies in melting point values may be attributed to different isomers being reported under similar names or variations in experimental conditions and sample purity.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9] A sharp melting range (typically 0.5-1.5°C) is characteristic of a pure substance, whereas impurities tend to lower and broaden the melting range.[10]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)[10]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula

-

Sample of this compound (finely powdered)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[11]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid (2-4 mm height) should be forced into the tube.[12]

-

Tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[11]

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20°C per minute) to get an approximate range.[12]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute) near the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol is suitable for small sample quantities.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13]

Density Determination (Water Displacement Method)

Density is the mass of a substance per unit volume and is a characteristic physical property.[14] For a solid that is insoluble in water, its volume can be determined by the volume of water it displaces.[15]

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker

-

Water

Procedure:

-

Mass Measurement: Weigh a sample of solid this compound on an analytical balance and record its mass (m).[16]

-

Initial Volume: Fill a graduated cylinder with a known volume of water (V₁), ensuring the solid will be fully submerged.[15]

-

Displacement: Carefully slide the weighed solid into the graduated cylinder, avoiding any splashing. Ensure no air bubbles are trapped on the surface of the solid.

-

Final Volume: Record the new water level (V₂).[15]

-

Calculation:

Solubility Determination (Qualitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[17] A general understanding can be achieved through simple qualitative tests.

Apparatus:

-

Test tubes

-

Spatula

-

Various solvents (e.g., water, ethanol, acetone, hexane)

-

Vortex mixer or stirring rod

Procedure:

-

Solvent Addition: Add a measured amount of a chosen solvent (e.g., 3 mL) to a clean test tube.

-

Solute Addition: Add a small, measured amount of this compound (e.g., 10 mg) to the solvent.

-

Mixing: Stir or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Observation: Observe if the solid has completely dissolved.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.[18]

-

-

Repeat the process with different solvents to build a solubility profile.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of this compound, a key experiment for assessing its purity and identity.

Caption: Workflow for Melting Point Determination.

References

- 1. 2-BROMO-1-METHYL-4-NITROBENZENE | CAS 7745-93-9 [matrix-fine-chemicals.com]

- 2. This compound 97% | CAS: 40385-54-4 | AChemBlock [achemblock.com]

- 3. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]

- 4. CAS 7745-93-9: 2-Bromo-1-metil-4-nitrobenceno | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:40385-54-4 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. westlab.com [westlab.com]

- 12. southalabama.edu [southalabama.edu]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 15. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 16. wjec.co.uk [wjec.co.uk]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. education.com [education.com]

2-Bromo-4-methyl-1-nitrobenzene chemical structure and IUPAC name

This document provides a detailed overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 2-Bromo-4-methyl-1-nitrobenzene.

Chemical Identity and Nomenclature

The compound with the systematic name this compound is an aromatic organic compound. Its nomenclature is determined by the IUPAC system, which provides a standardized method for naming chemical compounds.

-

Parent Structure: The core of this molecule is a benzene ring.

-

Principal Functional Group: The nitro group (-NO₂) is designated as the principal functional group, assigning it the locant position '1' on the benzene ring.

-

Substituents: The remaining substituents are a bromine atom and a methyl group (-CH₃).

-

Locants: Following the IUPAC rules of nomenclature, the substituents are assigned the lowest possible locant numbers, starting from the principal functional group. This results in the bromine atom being at position '2' and the methyl group at position '4'.

-

Alphabetical Order: When writing the name, the substituents are listed in alphabetical order (bromo, methyl).

Therefore, the official IUPAC Name for this compound is This compound .

Molecular and Structural Data

A summary of key identifiers and properties for this compound is presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| CAS Number | 73465-98-2 |

| Canonical SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Br |

| InChI | InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11 |

Chemical Structure Visualization

The structural formula of this compound illustrates the arrangement of atoms within the molecule. The benzene ring is a hexagonal structure of six carbon atoms, with alternating double bonds. The nitro, bromo, and methyl groups are attached to the carbon atoms at positions 1, 2, and 4, respectively.

Below is a diagram representing the connectivity of the atoms in this compound, generated using the DOT language.

An In-depth Technical Guide to 2-Bromo-4-methyl-1-nitrobenzene (CAS: 40385-54-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-1-nitrobenzene (CAS number: 40385-54-4), a substituted nitroaromatic compound. Due to its chemical structure, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document consolidates available data on its physicochemical properties, spectroscopic profile, and safety information. While specific biological activities and detailed signaling pathway involvement for this exact molecule are not extensively documented in publicly available literature, this guide will draw upon the broader class of nitroaromatic compounds to discuss potential biological relevance and mechanisms of action. Detailed experimental protocols for the synthesis of structurally related compounds are presented to provide a foundational understanding for its preparation.

Physicochemical Properties

This compound is a solid aromatic compound with the molecular formula C₇H₆BrNO₂.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 40385-54-4 | [3] |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [3] |

| Density | 1.6 g/cm³ | Benchchem |

| Boiling Point | 257.1 °C | Benchchem |

| Flash Point | 109.3 °C | Benchchem |

| InChIKey | JXNZCXHQQAUHBJ-UHFFFAOYSA-N | [3][4] |

| SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Br | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While comprehensive, publicly available spectra are limited, the expected spectral features can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo, methyl, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in the molecule, with the chemical shifts being characteristic of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks are summarized in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) asymmetric stretch | ~1520 |

| Nitro (NO₂) symmetric stretch | ~1350 |

| C-Br stretch | ~600 |

| Aromatic C-H stretch | 3000-3100 |

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio is expected. The NIST WebBook provides a mass spectrum for the isomeric compound 2-bromo-1-methyl-4-nitrobenzene (CAS 7745-93-9), which can serve as a reference.[5]

Synthesis and Reactivity

General Experimental Protocol for Nitration of a Brominated Toluene Derivative (Illustrative)

The following is a generalized procedure for the nitration of a substituted benzene ring, which is a common method for introducing a nitro group. This can be adapted for the synthesis of related compounds.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a dropping funnel, dissolve the starting bromo-methylbenzene derivative in a suitable solvent.

-

Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5-10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice.

-

Isolation: Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitroaromatic compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., Fe/HCl or SnCl₂). This transformation yields 2-bromo-4-methylaniline, a valuable synthetic intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromine atom by strong nucleophiles.

-

Electrophilic Aromatic Substitution (EAS): The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of the nitro and bromo groups. However, under forcing conditions, further substitution may occur, with the regioselectivity being influenced by the directing effects of all three substituents.

-

Reactions of the Methyl Group: The methyl group can undergo oxidation to a carboxylic acid or be halogenated under radical conditions. For instance, 2-Bromo-1-methyl-4-nitrobenzene can be oxidized to 2-bromo-4-nitrobenzaldehyde.[6]

Biological Activity and Potential Applications in Drug Development

Specific biological activity data for this compound is not extensively reported. However, the broader class of nitroaromatic compounds exhibits a wide range of biological activities, making them important scaffolds in medicinal chemistry.[7]

The biological effects of nitroaromatic compounds are often linked to the enzymatic reduction of the nitro group within cells.[8] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, and ultimately the corresponding amine.[8] The nitro radical anion, formed through a one-electron reduction, can react with molecular oxygen to produce superoxide anions, leading to oxidative stress.[8]

Antimicrobial Activity

Many nitroaromatic compounds display significant antibacterial and antifungal properties.[7][9] The mechanism of action is often attributed to the intracellular reduction of the nitro group, generating toxic reactive nitrogen species that can damage microbial DNA and other essential macromolecules.[10] For example, nitroimidazoles like metronidazole are used to treat infections caused by anaerobic bacteria and protozoa.[7]

Other Potential Biological Activities

Substituted nitroaromatic compounds have also been investigated for other therapeutic applications, including:

-

Anticancer Activity: Some nitroaromatic compounds have shown potential as anticancer agents.

-

Anti-inflammatory Effects: Nitro-fatty acids, which are naturally occurring signaling molecules, have demonstrated anti-inflammatory and cytoprotective effects.[7]

-

Central Nervous System Activity: Certain benzodiazepine derivatives containing a nitro group, such as nitrazepam and clonazepam, exhibit anxiolytic, sedative, and anticonvulsant properties.[8]

Given its structure, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activities.[2]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent reactions of this compound.

Caption: General synthetic workflow of this compound.

Biotransformation of Nitroaromatic Compounds

The diagram below illustrates the general mechanism of bioreduction of nitroaromatic compounds, which is central to their biological activity and potential toxicity.

Caption: Bioreduction pathway of nitroaromatic compounds.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its rich functionality allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents. While specific biological data on this compound is scarce, the well-documented activities of the broader class of nitroaromatic compounds suggest that derivatives of this compound could exhibit interesting biological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development. Proper safety precautions are essential when handling this compound due to its hazardous nature.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-1-METHYL-4-NITROBENZENE | CAS 7745-93-9 [matrix-fine-chemicals.com]

- 5. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]

- 6. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Synthesis of 2-Bromo-4-methyl-1-nitrobenzene from 4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methyl-1-nitrobenzene from 4-methyl-1-nitrobenzene. The core of this document focuses on the electrophilic aromatic substitution methodology, detailing the reaction mechanism, experimental protocols, and characterization of the final product. Quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, this guide includes visualizations of the synthetic workflow and the underlying principles of regioselectivity to aid in the understanding of this important chemical transformation. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 2-bromo-4-nitrotoluene, is a valuable intermediate in organic synthesis. Its utility is derived from the presence of three distinct functional groups—a bromine atom, a methyl group, and a nitro group—which can be selectively manipulated to construct more complex molecular architectures. This compound serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

The synthesis of this compound from 4-methyl-1-nitrobenzene (p-nitrotoluene) is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. This guide will focus on the direct bromination of 4-methyl-1-nitrobenzene, a straightforward and efficient method for the preparation of the target molecule.

Reaction Mechanism and Regioselectivity

The bromination of 4-methyl-1-nitrobenzene is an electrophilic aromatic substitution reaction. The key to the successful synthesis of the desired isomer, this compound, lies in understanding the directing effects of the methyl and nitro groups on the aromatic ring.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director. It donates electron density to the aromatic ring through an inductive effect, making the ring more susceptible to electrophilic attack.

-

Nitro Group (-NO₂): The nitro group is a deactivating, meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

In 4-methyl-1-nitrobenzene, the activating methyl group's directing effect is dominant over the deactivating nitro group's effect. The methyl group directs the incoming electrophile (bromine) to the positions ortho (2- and 6-positions) and para (4-position) to itself. Since the para position is already occupied by the nitro group, the substitution occurs at one of the ortho positions. The nitro group, being a meta-director, also directs the incoming electrophile to the 2- and 6-positions (which are meta to the nitro group). Therefore, both substituents direct the bromination to the same position, leading to the regioselective formation of this compound.[1]

A Lewis acid catalyst, such as ferric bromide (FeBr₃), is required to polarize the bromine molecule, generating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring.[1][2] Iron powder can be used in place of ferric bromide, as it reacts with bromine in situ to form the active catalyst.

Experimental Protocols

The following protocol is a generalized procedure for the synthesis of this compound based on established methods for the bromination of nitrated aromatic compounds.

3.1. Materials and Equipment

-

4-methyl-1-nitrobenzene (p-nitrotoluene)

-

Bromine (Br₂)

-

Iron powder (fine) or anhydrous ferric bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Sodium hydroxide (NaOH) solution, 10%

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Synthetic Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 4-methyl-1-nitrobenzene and the chosen inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of iron powder or anhydrous ferric bromide to the stirred solution.

-

Bromine Addition: From the dropping funnel, add bromine dropwise to the reaction mixture at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. The HBr gas can be neutralized by passing it through a trap containing an aqueous sodium hydroxide solution.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 10% sodium hydroxide solution (to remove HBr), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields and reaction times may vary depending on the exact conditions and scale of the reaction.

| Parameter | Value | Reference |

| Reactants | ||

| 4-methyl-1-nitrobenzene | 1.0 eq | - |

| Bromine | 1.0-1.2 eq | - |

| Catalyst (Fe or FeBr₃) | 0.05-0.1 eq | - |

| Reaction Conditions | ||

| Solvent | Dichloromethane or neat | - |

| Temperature | Room temperature to reflux | - |

| Reaction Time | 2-8 hours | - |

| Product Characterization | ||

| Molecular Formula | C₇H₆BrNO₂ | - |

| Molecular Weight | 216.03 g/mol | - |

| Appearance | Yellowish solid | - |

| Melting Point | 45-47 °C | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 8.10 (d, J=2.0 Hz, 1H), 7.62 (dd, J=8.2, 2.0 Hz, 1H), 7.24 (d, J=8.2 Hz, 1H), 2.55 (s, 3H) | [3] |

| ¹³C NMR (CDCl₃) | δ 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1 | [3] |

| IR (CDCl₃) | 3019, 1526, 1350, 1215 cm⁻¹ | [3] |

Visualizations

5.1. Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

5.2. Regioselectivity of Bromination

Caption: Directing effects of substituents in the bromination of 4-methyl-1-nitrobenzene.

Conclusion

The synthesis of this compound from 4-methyl-1-nitrobenzene is a well-established and efficient process based on the principles of electrophilic aromatic substitution. By leveraging the directing effects of the methyl and nitro substituents, the desired product can be obtained with high regioselectivity. This technical guide provides the necessary theoretical background, experimental protocols, and characterization data to enable researchers and professionals to successfully perform and understand this important chemical transformation. The versatility of the product as a synthetic intermediate underscores the importance of this reaction in the broader context of organic and medicinal chemistry.

References

A Technical Guide to the Spectroscopic Profile of 2-Bromo-4-methyl-1-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-methyl-1-nitrobenzene (CAS No. 7745-93-9), also known as 2-Bromo-4-nitrotoluene. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification and characterization of this compound. Detailed experimental protocols for acquiring these spectra are also provided, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. The data presented here is for the compound dissolved in deuterated chloroform (CDCl₃).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Multiplet | 1H | H-3 |

| ~7.6 - 7.4 | Multiplet | 1H | H-5 |

| ~7.3 - 7.1 | Multiplet | 1H | H-6 |

| ~2.5 | Singlet | 3H | -CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NO₂ |

| ~140 | C-CH₃ |

| ~134 | C-H |

| ~129 | C-H |

| ~124 | C-H |

| ~122 | C-Br |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to a gas-phase spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1595, 1480, 1450 | Strong | Aromatic C=C bending |

| 1520 - 1530 | Strong | Asymmetric NO₂ stretch |

| 1345 - 1355 | Strong | Symmetric NO₂ stretch |

| 800 - 900 | Strong | C-H out-of-plane bend |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from an electron ionization (EI) source.[1] The molecular weight of this compound is 216.03 g/mol .[2][3]

| m/z Ratio | Relative Abundance (%) | Assignment |

| 217 | ~98 | [M+2]⁺ (due to ⁸¹Br isotope) |

| 215 | 100 | [M]⁺ (Molecular ion, due to ⁷⁹Br isotope) |

| 185 | ~20 | [M-NO]⁺ |

| 169 | ~10 | [M-NO₂]⁺ |

| 90 | ~95 | [C₇H₆]⁺ |

| 89 | ~80 | [C₇H₅]⁺ |

| 63 | ~65 | [C₅H₃]⁺ |

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to maximize homogeneity and improve spectral resolution.

-

Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

¹H NMR Acquisition: Acquire the spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

-

ATR Method (Preferred for ease of use):

-

Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first, then collect the sample spectrum. The instrument's software will automatically generate the absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

-

-

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum (usually of the empty sample compartment). Then, acquire the spectrum of the sample.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source. For a solid with sufficient volatility, a direct insertion probe can be used, which allows the sample to be heated in the vacuum of the instrument to generate gaseous molecules.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation). Excess energy from this process often causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The resulting mass spectrum is plotted as relative intensity versus m/z ratio, with the most abundant ion (the base peak) typically assigned a relative intensity of 100%.

References

Solubility of 2-Bromo-4-methyl-1-nitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-methyl-1-nitrobenzene, a key intermediate in various chemical syntheses. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative solubility information and presents a detailed, adaptable experimental protocol for the precise determination of its solubility. This guide is intended to be an essential resource for researchers and professionals engaged in chemical synthesis, process development, and formulation, enabling them to establish critical solubility parameters for their specific applications.

Introduction

This compound (also known as 2-bromo-4-nitrotoluene), with the CAS number 7745-93-9, is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. Its molecular structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

A fundamental physicochemical property governing the utility of a chemical compound in synthesis and formulation is its solubility in various solvents. Solubility data is critical for reaction design, optimization of reaction conditions, purification processes such as crystallization, and the development of stable formulations. Despite its importance, a comprehensive search of scientific databases and literature sources indicates a significant gap in the availability of quantitative solubility data for this compound in organic solvents.

This guide aims to address this gap by providing the known qualitative solubility information and a detailed experimental protocol that can be employed to determine the quantitative solubility of this compound in a range of organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [3][4] |

| Appearance | Faint yellow to yellow powder/crystals | [4] |

| Melting Point | 74-78 °C | [5] |

| Boiling Point | 280.4 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

Solubility Data

Qualitative Solubility

The available literature provides limited qualitative information on the solubility of this compound. This information is summarized in Table 2. It is important to note that "soluble" is a general term and does not provide insight into the quantitative extent of solubility.

| Solvent | Solubility | Reference |

| Ether | Soluble | [7][8] |

Quantitative Solubility

As of the date of this publication, no peer-reviewed articles or publicly accessible database entries containing quantitative solubility data (e.g., in g/100 mL, mol/L, or mg/mL) for this compound in any organic solvent at specified temperatures were identified. The lack of such data necessitates experimental determination to support research and development activities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[9][10][11]

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Calibrated thermometer

-

Screw-capped vials (e.g., 20 mL glass vials with PTFE-lined caps)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials. An excess of the solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed that is sufficient to keep the solid suspended in the solvent.

-

Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours). It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration of the solute does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (pre-equilibrated to the experimental temperature, if possible) to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the compound in the diluted samples by referencing the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following equation:

Solubility = Concentration of diluted sample × Dilution factor

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is a commercially available and synthetically useful compound, there is a clear deficiency of quantitative solubility data in the public domain. This technical guide consolidates the available qualitative information and provides a robust, detailed experimental protocol for the determination of its solubility in various organic solvents. By following the outlined methodology, researchers, scientists, and drug development professionals can generate the necessary data to facilitate their work in chemical synthesis, process scale-up, and formulation development, thereby overcoming the current information gap. The generation and publication of such data would be a valuable contribution to the broader scientific community.

References

- 1. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]

- 2. 2-BROMO-1-METHYL-4-NITROBENZENE | CAS 7745-93-9 [matrix-fine-chemicals.com]

- 3. This compound | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Bromo-4-nitrotoluene, 98% | Fisher Scientific [fishersci.ca]

- 6. 2-Bromo-4-nitrotoluene | CAS#:7745-93-9 | Chemsrc [chemsrc.com]

- 7. 2-Bromo-4-nitrotoluene | 7745-93-9 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Crystal Structure of 2-Bromo-4-methyl-1-nitrobenzene: A Case of Mistaken Identity and a Review of Its Isomer, 1-Bromo-4-methyl-2-nitrobenzene

A diligent search for the single-crystal X-ray structure of 2-Bromo-4-methyl-1-nitrobenzene (CAS: 40385-54-4) in established crystallographic literature and databases did not yield a peer-reviewed, experimentally determined crystal structure. Notably, some chemical databases appear to have misattributed the crystallographic data of its isomer, 1-Bromo-4-methyl-2-nitrobenzene, to this compound.

This technical guide will, therefore, focus on the thoroughly characterized and published crystal structure of the closely related isomer, 1-Bromo-4-methyl-2-nitrobenzene . The detailed analysis of this verified structure provides valuable insight into the molecular geometry, crystal packing, and intermolecular interactions that can be expected in similarly substituted nitroaromatic compounds, which is of significant interest to researchers in crystallography, materials science, and drug development. The title compound is recognized as a synthetic intermediate in the creation of pyrethroid insecticides.

Experimental Protocols

The determination of the crystal structure of 1-Bromo-4-methyl-2-nitrobenzene involved the synthesis of the compound, growth of a suitable single crystal, and subsequent analysis by X-ray diffraction.

Synthesis and Crystallization

The title compound was synthesized following a previously described method by Moodie et al. (1976). While the compound exists as a pale yellow liquid at room temperature, single crystals suitable for X-ray diffraction were obtained through a slow cooling process. The liquid compound was cooled from room temperature to 0 °C, which induced the formation of needle-like crystals.

X-ray Data Collection and Structure Refinement

A pale yellow, block-shaped crystal with dimensions 0.16 mm x 0.12 mm x 0.10 mm was selected for analysis.[1] The crystallographic data were collected at a temperature of 181 K using an Oxford Diffraction CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1]

The structure was solved using direct methods with the SIR97 program and refined on F² using the SHELXL97 software package. Hydrogen atoms were placed in constrained positions. The overall experimental and refinement workflow is depicted in the diagram below.

Crystallographic Data and Structure Analysis

The crystal structure of 1-Bromo-4-methyl-2-nitrobenzene was determined to be in the orthorhombic crystal system. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Crystal Data and Refinement Details

| Parameter | Value |

| Chemical Formula | C₇H₆BrNO₂ |

| Formula Weight | 216.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.016 (5) |

| b (Å) | 14.617 (5) |

| c (Å) | 4.037 (5) |

| Volume (ų) | 768.1 (10) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.868 |

| Temperature (K) | 181 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections (collected) | 3749 |

| Reflections (independent) | 1446 |

| R-factor [F² > 2σ(F²)] | 0.053 |

| wR(F²) (all data) | 0.131 |

| Goodness-of-fit (S) | 1.19 |

Data sourced from Li et al., Acta Crystallographica Section E (2011).[1]

Molecular Geometry

The molecular structure reveals a key geometric feature: the dihedral angle between the plane of the nitro group and the plane of the phenyl ring is 14.9 (11)°. This torsion is a result of the chemical environment, particularly the steric influence of the adjacent bromine atom. This value indicates a moderate rotation of the nitro group out of the ring plane. For comparison, in pentamethylnitrobenzene, where steric hindrance is much greater, the dihedral angle is a significantly larger 86.1 (5)°. In the crystal packing, there are no significant intermolecular interactions observed.

The relationship between ortho-substituents and the planarity of the nitro group is a critical factor in determining crystal packing and physicochemical properties.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 2-Bromo-4-methyl-1-nitrobenzene (CAS No: 7745-93-9). The information is intended to support risk assessments and ensure safe laboratory practices for professionals in research, discovery, and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding the substance's behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 216.03 g/mol | --INVALID-LINK-- |

| Appearance | Faint yellow to yellow powder | --INVALID-LINK-- |

| Boiling Point | 175°C at 38 mmHg | --INVALID-LINK-- |

| Melting Point | -7°C | --INVALID-LINK-- |

| Flash Point | 175°C | --INVALID-LINK-- |

| Synonyms | 2-Bromo-4-nitrotoluene, Benzene, 2-bromo-1-methyl-4-nitro- | --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.[1][2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

The following diagram illustrates the logical relationship between exposure routes and the potential health hazards associated with this compound.

Caption: Relationship between routes of exposure and associated health hazards.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear impervious, flame-retardant protective clothing.[1] Handle with gloves that have been inspected prior to use.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Store locked up.[1]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: No specific data is available regarding hazardous decomposition products.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with skin and eyes.[1] Use personal protective equipment.[1] Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]

-

Containment and Cleaning: Collect and arrange for disposal.[1] Keep in suitable, closed containers for disposal.[1]

Experimental Protocols for Hazard Assessment

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause skin irritation or corrosion.[4]

-

Test Animal: The albino rabbit is the preferred species.[5]

-

Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

Application: 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[5][6]

-

Exposure: The exposure period is 4 hours.[5]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess reversibility.[4][5]

-

Scoring: The severity of skin reactions is scored according to a standardized grading system.

The following diagram outlines the general workflow for an acute dermal irritation study.

Caption: Workflow for an acute dermal irritation test based on OECD 404.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[7]

-

Application: A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[8] The other eye serves as a control.[8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] If irritation persists, observations may continue for up to 21 days.[7]

-

Scoring: Ocular lesions of the cornea, iris, and conjunctiva are scored using a standardized system.[7] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[8]

The following diagram illustrates the general workflow for an acute eye irritation study.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 5. oecd.org [oecd.org]

- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

An In-depth Technical Guide to 2-Bromo-4-methyl-1-nitrobenzene and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and toxicological information for 2-Bromo-4-methyl-1-nitrobenzene and its structural isomer, 2-Bromo-1-methyl-4-nitrobenzene. This document is intended to serve as a key resource for professionals in research and development who handle or study these compounds.

Compound Identification and Physicochemical Properties

It is crucial to distinguish between two isomeric forms that are often associated with similar nomenclature. This guide will address both compounds separately to ensure clarity and safety in their handling and application.

This compound

-

Synonyms: 3-Bromo-4-nitrotoluene, Benzene, 2-bromo-4-methyl-1-nitro-[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Boiling Point | 257.1 °C | [2] |

| Density | 1.6 g/cm³ | [2] |

| Flash Point | 109.3 °C | [2] |

| XLogP3 | 2.8 | [1] |

2-Bromo-1-methyl-4-nitrobenzene (2-Bromo-4-nitrotoluene)

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [3][5] |

| Molecular Weight | 216.03 g/mol | [4] |

| Appearance | Light yellow to yellow crystalline powder | [3] |

| Melting Point | 74°C to 78°C | [6] |

| Boiling Point | 175 °C / 38mmHg | [3] |

| Flash Point | 123.4 °C | |

| InChI Key | XFZFJQHXWJIBQV-UHFFFAOYSA-N | [5][6] |

Hazard Identification and Safety

Both isomers are classified as hazardous materials. The following tables summarize the GHS hazard classifications and precautionary statements.

GHS Hazard Classification

| Hazard Class | Classification for this compound (CAS 40385-54-4) | Classification for 2-Bromo-1-methyl-4-nitrobenzene (CAS 7745-93-9) |

| Acute Toxicity, Oral | Category 4 | Category 4 |

| Acute Toxicity, Dermal | Not Classified | Category 4 |

| Skin Corrosion/Irritation | Category 2 | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A | Category 2 |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory irritation) |

Precautionary Statements Summary

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological Information

A comprehensive search of publicly available literature and safety data sheets indicates that specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, are not available for either this compound or 2-Bromo-1-methyl-4-nitrobenzene.[3] The hazard classifications are based on the general toxicity profiles of similar nitroaromatic compounds.

General Toxicology of Nitroaromatic Compounds

The toxicity of nitroaromatic compounds is generally attributed to the metabolic reduction of the nitro group. This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can exert toxic effects through various mechanisms.

A key mechanism involves the generation of reactive oxygen species (ROS) through a futile redox cycle. The nitro radical anion, formed by a one-electron reduction of the parent nitroaromatic compound, can react with molecular oxygen to regenerate the parent compound and produce a superoxide radical. This cycling can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.

The more fully reduced hydroxylamine metabolite is also a significant contributor to toxicity. It can bind to macromolecules and is a known pro-mutagen.

Below is a generalized signaling pathway illustrating the metabolic activation and potential toxicological consequences of nitroaromatic compounds.

Caption: Generalized toxicological pathway of nitroaromatic compounds.

Experimental Protocols

General Synthetic Workflow

The synthesis of these compounds would typically involve the nitration of a brominated toluene derivative or the bromination of a nitrotoluene. The choice of route would depend on the directing effects of the substituents and the desired isomeric purity.

Caption: General workflow for the laboratory synthesis of bromonitrotoluenes.

Hypothetical Analytical Protocol for Purity Assessment by HPLC

A standard high-performance liquid chromatography (HPLC) method could be developed for determining the purity of the synthesized compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Handling and Storage

Given the hazardous nature of these compounds, proper handling and storage procedures are essential.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Concluding Remarks

This compound and its isomer, 2-bromo-1-methyl-4-nitrobenzene, are valuable intermediates in chemical synthesis. However, they are also hazardous materials that require careful handling. This guide summarizes the available safety and physicochemical data to aid researchers in their safe use. The lack of specific quantitative toxicological data highlights an area where further research would be beneficial to fully characterize the safety profile of these compounds. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before use and handle these chemicals with appropriate caution in a controlled laboratory setting.

References

- 1. This compound | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-4-nitrotoluene | C7H6BrNO2 | CID 82189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMO-1-METHYL-4-NITROBENZENE | CAS 7745-93-9 [matrix-fine-chemicals.com]

- 6. 2-Bromo-4-nitrotoluene, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Bromo-4-methyl-1-nitrobenzene and Its Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-1-nitrobenzene and its isomers, primarily focusing on 2-Bromo-4-nitrotoluene. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chemical properties, synthesis, and applications of these versatile intermediates.

Chemical Identity and Synonyms

This compound and its isomers are important building blocks in organic synthesis. Due to the substitution pattern on the benzene ring, several isomers exist, each with a unique CAS number and distinct, though often similar, chemical properties. The most commonly referenced compound in the literature is 2-Bromo-4-nitrotoluene. It is crucial to distinguish between these isomers to ensure the desired outcome in synthetic procedures.

Below is a summary of the primary isomers and their common synonyms:

| IUPAC Name | Common Synonyms | CAS Number |

| This compound | 3-Bromo-4-methylnitrobenzene | 40385-54-4 |

| 2-Bromo-1-methyl-4-nitrobenzene | 2-Bromo-4-nitrotoluene, 4-Nitro-2-bromotoluene | 7745-93-9 |

| 1-Bromo-4-methyl-2-nitrobenzene | 4-Bromo-3-nitrotoluene, 2-Bromo-5-methylnitrobenzene | 5326-34-1 |

| 1-Bromo-2-methyl-4-nitrobenzene | Not commonly available | Not assigned |

| 4-Bromo-1-methyl-2-nitrobenzene | 4-Bromo-2-nitrotoluene | 60956-26-5 |

Physicochemical Properties

The physicochemical properties of these isomers are critical for designing reaction conditions and for their purification. The following tables summarize key quantitative data for the most common isomers.

Table 2.1: Properties of 2-Bromo-1-methyl-4-nitrobenzene (2-Bromo-4-nitrotoluene) [1][2]

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Cream to brown crystals or powder |

| Melting Point | 72.0-78.0 °C |

| Boiling Point | Decomposes |

| Purity (typical) | ≥97.5% (GC) |

| InChI Key | XFZFJQHXWJIBQV-UHFFFAOYSA-N |

Table 2.2: Properties of 1-Bromo-4-methyl-2-nitrobenzene (4-Bromo-3-nitrotoluene)

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Almost colorless crystalline powder |

| Melting Point | 29-33 °C |

| Boiling Point | 151.5-152.5 °C at 14 mmHg |

| Density | 1.578 g/mL at 25 °C |

| Flash Point | 113 °C |

| Refractive Index | 1.592 |

| InChI Key | UPBUTKQMDPHQAQ-UHFFFAOYSA-N |

Experimental Protocols

These bromonitrotoluene derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Key transformations include oxidation of the methyl group, reduction of the nitro group, and cross-coupling reactions at the bromine-substituted position.

Oxidation of 2-Bromo-4-nitrotoluene to 2-Bromo-4-nitrobenzaldehyde

This protocol details the conversion of the methyl group to an aldehyde, a crucial functional group for further synthetic elaborations.

Experimental Procedure: [3]

-

Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL, 1,113 mmol).

-

Cool the reaction mixture in an ice-water bath.

-

Slowly add concentrated sulfuric acid (15 mL, 281 mmol).

-

Add chromium (VI) oxide (34.7 g, 347 mmol) in portions, maintaining the reaction temperature between 5-10 °C.

-

Stir the reaction mixture continuously in the ice bath for 1.5 hours.

-

Upon completion, pour the mixture into a 2 L conical flask containing ice and adjust the total volume to 1,500 mL with cold water.

-

Collect the precipitate by filtration and wash with cold water until the filtrate is nearly colorless.

-

Suspend the solid in a cold 2% aqueous Na₂CO₃ solution (100 mL) and stir thoroughly.

-

Collect the solid by filtration, wash with cold water, and partially dry to yield the diacetate intermediate.

-

Mix the crude diacetate intermediate (8.3 g) with ethanol (16 mL), water (16 mL), and concentrated H₂SO₄ (2.4 mL) and heat at reflux for 1 hour.

-

Cool the mixture to room temperature and transfer to a separatory funnel containing a saturated aqueous K₂CO₃ solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (4 x 50 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography (gradient elution of 5%-15% ethyl acetate in hexane solution) to afford 2-bromo-4-nitrobenzaldehyde.

References

Molecular weight and formula of 2-Bromo-4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Bromo-4-methyl-1-nitrobenzene, a key intermediate in various synthetic applications.

Core Chemical Data

This compound is an aromatic compound with the chemical formula C7H6BrNO2.[1] Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a nitro group.

| Identifier | Value | Reference |

| Molecular Formula | C7H6BrNO2 | [1] |

| Molecular Weight | 216.03 g/mol | [2] |

| CAS Number | 40385-54-4 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-4-nitrotoluene | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, application in reactions, and for analytical characterization.

| Property | Value | Reference |

| Density | 1.6±0.1 g/cm³ | [3] |

| Boiling Point | 257.1±20.0 °C at 760 mmHg | [3] |

| Flash Point | 109.3±21.8 °C | [3] |

| LogP | 2.98 | [3] |

| Index of Refraction | 1.593 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-Bromotoluene. The following is a representative experimental protocol.

Experimental Protocol: Nitration of 3-Bromotoluene

Objective: To synthesize this compound via the nitration of 3-Bromotoluene.

Materials:

-

3-Bromotoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

A solution of 3-Bromotoluene in concentrated sulfuric acid is prepared.

-

The solution is cooled to below 0°C using an ice-salt bath.

-

Fuming nitric acid is added dropwise to the stirred solution, maintaining the temperature below 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 3.5 hours at 0°C.

-

The reaction mixture is then slowly poured into crushed ice with vigorous stirring.

-

The resulting precipitate (crude this compound) is collected by filtration.

-

The solid is washed with ice water until the washings are neutral.

-

The product is dried under vacuum at 60°C.

This is a generalized protocol based on similar nitration reactions.[4] Researchers should consult specific literature for detailed and optimized reaction conditions.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The nitro group is a meta-director and deactivating for electrophilic aromatic substitution, while the bromo and methyl groups are ortho-, para-directing. The interplay of these groups dictates the regioselectivity of further reactions.

A notable application is its use as a precursor in the synthesis of other valuable compounds. For instance, it can be oxidized to produce 2-Bromo-4-nitrobenzaldehyde.[5]

Experimental Workflow: Oxidation to 2-Bromo-4-nitrobenzaldehyde

The following diagram illustrates the workflow for the oxidation of this compound to 2-Bromo-4-nitrobenzaldehyde.[5]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Reactivity profile of 2-Bromo-4-methyl-1-nitrobenzene

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a halogen atom (bromine), and an electron-donating methyl group, imparts a distinct and exploitable reactivity profile. This document provides a comprehensive analysis of the molecule's physicochemical properties, spectroscopic data, and chemical reactivity. Key transformations, including nucleophilic aromatic substitution, reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and reactions involving the methyl group, are discussed in detail. Experimental protocols and mechanistic pathways are provided to serve as a practical guide for laboratory applications.

Physicochemical and Spectroscopic Properties

This compound, also known as 3-Bromo-4-nitrotoluene, is a solid at room temperature.[1] Its structural and physical properties are summarized below. The interplay of the substituents creates a net dipole moment of 3.8 D, oriented towards the nitro group's oxygen atoms.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-4-nitrotoluene, 2-Bromo-4-nitrotoluene | [1][3][4] |

| CAS Number | 40385-54-4 (for this compound); 7745-93-9 (for isomer 2-Bromo-1-methyl-4-nitrobenzene) | [1][5][6] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |